molecular formula C14H17N3O3S2 B2547030 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide CAS No. 300697-42-1

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2547030
CAS No.: 300697-42-1
M. Wt: 339.43
InChI Key: JPKFFDDYBRWXTM-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a diethylsulfamoyl group and a thiazolyl moiety, which contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with diethylsulfamoyl chloride to introduce the diethylsulfamoyl group. This intermediate is then reacted with 2-bromo-1,3-thiazole under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diethylsulfamoyl group and thiazole ring make it particularly effective in certain applications, such as antimicrobial research .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-7-5-11(6-8-12)13(18)16-14-15-9-10-21-14/h5-10H,3-4H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKFFDDYBRWXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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